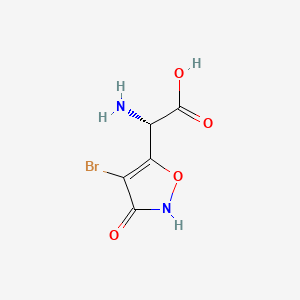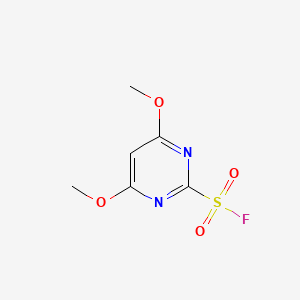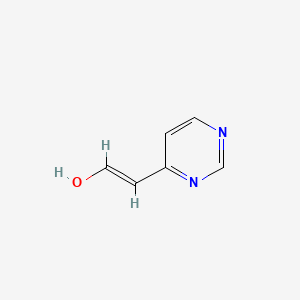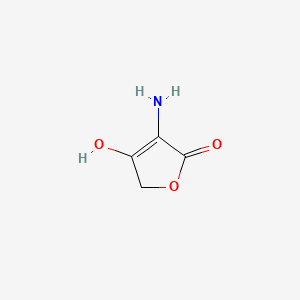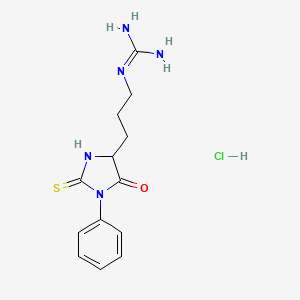
PTH-arginine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PTH-arginine hydrochloride is a compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of PTH-arginine hydrochloride include a molecular formula of C13H18ClN5OS and a molecular weight of 327.83 .
Wissenschaftliche Forschungsanwendungen
PTH-arginine hydrochloride is a compound with the molecular formula C13H17N5OS•HCl and a molecular weight of 327.83 . It’s often used in proteomics research .
One specific application of a related compound, Parathyroid hormone (PTH), has been found in the field of medical research, specifically in the treatment of osteoporosis . PTH is a polypeptide secreted by the parathyroid chief cells and has been found to be an effective therapeutic protein for the treatment of osteoporosis .
PTH-arginine hydrochloride is primarily used in proteomics research . Here are some potential applications:
-
Amino Acid Sequence Analysis
- PTH-arginine hydrochloride is used as a standard for amino acid sequence analysis . This involves determining the order of the amino acids in a protein or peptide, which can provide valuable information about the protein’s structure and function.
- The method typically involves using high-performance liquid chromatography (HPLC) to separate the different amino acids in the protein . The PTH-arginine hydrochloride standard is used to help identify the arginine residues in the protein.
-
Proteomics Research
-
Therapeutic Intervention
- PTH, a polypeptide secreted by the parathyroid chief cells, has been found to be an effective therapeutic protein for the treatment of osteoporosis . It plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .
- Protein engineering approaches like PEGylation, conjugation with antibody complexes, and fusion proteins as well as amino terminal modification of intact or truncated PTH has helped to develop PTH and its modified analogs with improved therapeutic value and multitude functions in various fields of medicine .
-
Amino Acid Sequence Analysis
- PTH-arginine hydrochloride is used as a standard for amino acid sequence analysis . This involves determining the order of the amino acids in a protein or peptide, which can provide valuable information about the protein’s structure and function .
- The method typically involves using high-performance liquid chromatography (HPLC) to separate the different amino acids in the protein . The PTH-arginine hydrochloride standard is used to help identify the arginine residues in the protein .
-
Proteomics Research
-
Biological Functions
- Therapeutic activity of these molecules enables the regulation of various physiological processes in human body through their action as growth enhancers, signaling molecules or as neurotransmitters . Presently, Food and Drug Administration (FDA) in the United States have approved 239 therapeutic proteins and peptides for clinical use that can function as enzymes, immunosuppressants, vaccines, interleukins, interferons, monoclonal antibodies and synthetic or natural cytokines .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPSQGERWCHMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PTH-arginine hydrochloride | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

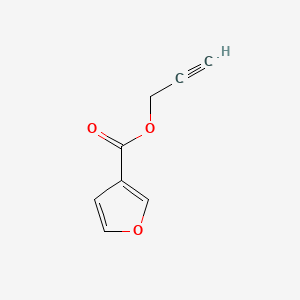
![2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2'-deoxyxanthosine](/img/structure/B570857.png)
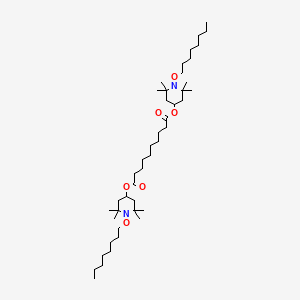
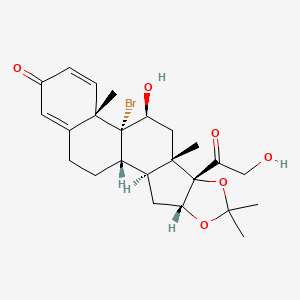

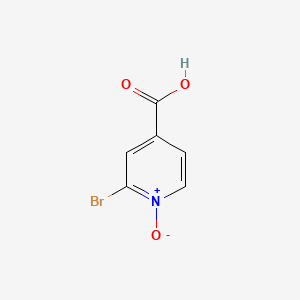
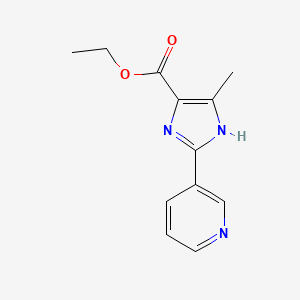
![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)
